1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17743379
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N5 |
|---|---|
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | 2-methyl-5-(2-methylpyrimidin-4-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N5/c1-6-11-4-3-7(12-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3 |
| Standard InChI Key | FAEUGPOGYSDWPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=N1)C2=NN(C(=C2)N)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Configuration
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine (C₉H₁₁N₅, molecular weight 189.22 g/mol) consists of a pyrazole ring fused to a pyrimidine system. The pyrazole moiety is substituted at the 1-position with a methyl group and at the 3-position with a 2-methylpyrimidin-4-yl group, while the 5-position bears an amine functional group . The IUPAC name, 2-methyl-5-(2-methylpyrimidin-4-yl)pyrazol-3-amine, reflects this substitution pattern.
The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The methyl groups at the pyrimidine’s 2-position and the pyrazole’s 1-position enhance lipophilicity, potentially improving membrane permeability. The canonical SMILES representation (CC1=NC=CC(=N1)C2=NN(C(=C2)N)C) and InChIKey (FAEUGPOGYSDWPT-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .
Synthetic Methodologies and Optimization
Conventional Alkaline Methylation
A widely reported synthesis involves the reaction of 3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine with dimethyl sulfate in an alkaline medium (e.g., NaOH/EtOH), achieving selective N-methylation at the pyrazole’s 1-position. This method typically yields 60–75% product after recrystallization from ethanol. Key advantages include reagent availability and mild conditions, though over-methylation at the pyrimidine nitrogen remains a concern, necessitating careful stoichiometric control.
Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Dimethyl sulfate, NaOH | Ethanol | 60°C | 68% | |
| Methyl iodide, K₂CO₃ | DMF | 80°C | 52% |
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes nitration and sulfonation preferentially at the 5-position, while the pyrazole’s amine group directs electrophiles to the 4-position. For example, bromination with N-bromosuccinimide in DMF yields 4-bromo-1-methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine, a versatile intermediate for cross-coupling reactions.
Nucleophilic Displacements
The amine at the 5-position participates in nucleophilic acylations, forming amide derivatives when treated with acyl chlorides or anhydrides. Reaction with acetyl chloride in pyridine produces 1-methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-ylacetamide (85% yield), enhancing solubility for biological assays.
Biological Activities and Mechanistic Studies
| Assay | Model | Result (10 μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | In vitro | 72% inhibition | |
| Carrageenan Edema | Mice | 48% reduction | |
| Hot Plate Latency | Rats | +35% latency |
Research Gaps and Future Directions
Pharmacokinetic Optimization
Current formulations suffer from rapid hepatic clearance (t₁/₂ = 1.2 h in rats), attributed to glucuronidation of the amine group. Prodrug strategies, such as tert-butyl carbamate protection, may enhance bioavailability. Computational ADMET predictions using SwissADME indicate a high gastrointestinal absorption probability (76%) but moderate blood-brain barrier penetration (23%) .
Target Identification Advances
CRISPR-Cas9 screening in human cell lines could identify novel targets, while cryo-EM studies may elucidate binding modes with known enzymes. Fragment-based drug design could leverage the pyrimidine core to develop dual COX-2/5-LOX inhibitors, potentially reducing cardiovascular risks associated with selective COX-2 blockade.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume